



# Tivozanib Hydrate in DMSO: Technical Support & Troubleshooting

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Compound of Interest		
Compound Name:	Tivozanib hydrate	
Cat. No.:	B560398	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of **tivozanib hydrate** when using Dimethyl Sulfoxide (DMSO) as a solvent. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results in your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of tivozanib hydrate in DMSO?

A1: The reported solubility of **tivozanib hydrate** in DMSO varies across different suppliers and batches, which is not uncommon for complex organic molecules. It is crucial to consult the certificate of analysis for your specific lot. However, published data indicates a solubility range from approximately 2 mg/mL to over 50 mg/mL. Always start with a small amount to test solubility before preparing a large stock solution.

Q2: My tivozanib hydrate is not dissolving completely in DMSO. What should I do?

A2: Several factors can affect dissolution. First, verify that you are using fresh, anhydrous (water-free) DMSO, as it is highly hygroscopic and absorbed moisture can significantly decrease solubility.[1][2][3] If the compound still doesn't dissolve, you can try the following troubleshooting steps:

Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.



- Sonication: Use an ultrasonic bath to provide energy that helps break up compound aggregates.[4][5][6]
- Gentle Warming: Warm the solution briefly in a water bath set to 37-50°C.[4][5][6] Do not overheat, as it may risk degrading the compound.

Q3: The compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer/media. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common when a concentrated organic stock is diluted into an aqueous solution where the compound has lower solubility.[2][6] To mitigate this:

- Perform serial dilutions of your stock in DMSO first to lower the concentration before adding it to the aqueous medium.[2]
- Add the DMSO stock to the aqueous solution drop-wise while vortexing or stirring to ensure rapid mixing.
- Ensure the final concentration of DMSO in your cell culture or assay buffer is low (typically recommended to be below 0.5%) to avoid solvent toxicity and solubility issues.[7][8]

Q4: How should I store my **tivozanib hydrate** stock solution in DMSO?

A4: For optimal stability, stock solutions of **tivozanib hydrate** in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][8] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1] As a powder, **tivozanib hydrate** is stable for several years when stored at -20°C.[9]

Q5: Is it normal for the physical appearance of the solid **tivozanib hydrate** to vary?

A5: **Tivozanib hydrate** is typically supplied as a white to beige crystalline solid or powder.[10] [11] Slight variations in color or appearance are generally acceptable and should not affect performance, provided the material meets the purity specifications on its certificate of analysis.

## **Quantitative Data Summary**



The solubility of tivozanib can vary. The data below is compiled from various suppliers and should be used as a reference. It is strongly recommended to perform a solubility test for your specific batch.

Parameter	Value	Source(s)
Chemical Name	N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(5-methyl-3-isoxazolyl)-urea, monohydrate	Cayman Chemical[9]
Molecular Weight	454.86 g/mol (anhydrous)	APExBIO, Sigma-Aldrich[4][11]
Solubility in DMSO	~25 mg/mL≥22.75 mg/mL20 mg/mL to 56 mg/mL2 mg/mL (clear)	Cayman Chemical[9]APExBIO[4]Sellec k Chemicals[1]Sigma- Aldrich[10][11]
Storage (Solid)	≥4 years at -20°C	Cayman Chemical[9]
Storage (in DMSO)	1 month at -20°C1 year at -80°C	Selleck Chemicals[1]

# Experimental Protocols Protocol: Kinetic Solubility Determination in DMSO

This protocol outlines a general method to determine the kinetic solubility of **tivozanib hydrate** in DMSO using the shake-flask method followed by UV-Vis spectrophotometry.

#### Materials:

- Tivozanib Hydrate
- Anhydrous DMSO (high purity)
- Microcentrifuge tubes (1.5 mL)
- Orbital shaker or rotator



- Microcentrifuge
- UV-Vis Spectrophotometer and cuvettes
- Syringe filters (0.22 μm)

#### Procedure:

- Preparation: Add an excess amount of tivozanib hydrate powder to a microcentrifuge tube.
   The amount should be enough to ensure undissolved solid remains after equilibration.
- Solvent Addition: Add a precise volume (e.g., 1 mL) of anhydrous DMSO to the tube.
- Equilibration: Seal the tube tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the solution to equilibrate for 24-48 hours. This extended mixing ensures the solution reaches saturation.[6]
- Separation: After incubation, centrifuge the tube at high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid.[6]
- Filtration: Carefully collect the supernatant without disturbing the pellet and filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates. This ensures you are only measuring the dissolved compound.[6]
- Quantification:
  - Prepare a series of standard solutions of tivozanib in DMSO with known concentrations.
  - Measure the absorbance of the standard solutions at the compound's λmax (wavelengths include 243, 286, and 322 nm) to generate a standard curve.[9]
  - Dilute the filtered supernatant to a concentration that falls within the linear range of your standard curve.
  - Measure the absorbance of the diluted sample and use the standard curve to calculate the concentration of the saturated solution.
  - Multiply by the dilution factor to determine the final solubility in mg/mL or mM.

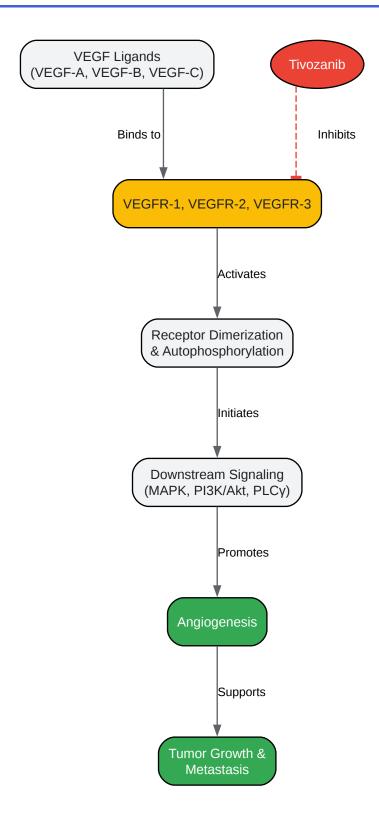


## **Visualizations**

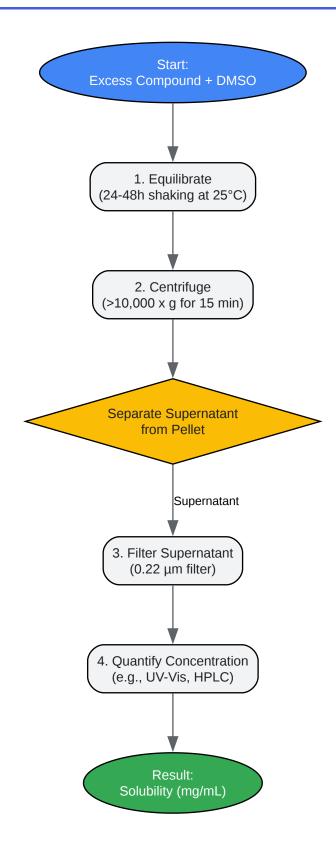
## **Tivozanib Mechanism of Action**

Tivozanib is a potent and selective tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs). By inhibiting the phosphorylation of VEGFR-1, -2, and -3, tivozanib effectively blocks downstream signaling pathways, such as MAPK and PI3K/Akt, which are critical for angiogenesis.[12][13][14] This disruption of new blood vessel formation deprives tumors of essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.[13][15]









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